1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

Lipophilicity ADME Structure-activity relationship

1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine (Molecular Formula: C21H27ClN2O2S; Exact Mass: 406.1482 g/mol) belongs to the arylsulfonylpiperazine class, a family of compounds widely investigated as ligands for serotonin (5-HT) receptor subtypes, notably 5-HT2A and 5-HT6. The compound features a 4-tert-butylbenzenesulfonyl moiety on one piperazine nitrogen and a 3-chloro-4-methylphenyl substituent on the other, a substitution pattern that confers distinct steric bulk and lipophilicity relative to unsubstituted phenylsulfonyl and p-toluenesulfonyl (tosyl) analogs.

Molecular Formula C21H27ClN2O2S
Molecular Weight 407.0 g/mol
Cat. No. B3607499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
Molecular FormulaC21H27ClN2O2S
Molecular Weight407.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)Cl
InChIInChI=1S/C21H27ClN2O2S/c1-16-5-8-18(15-20(16)22)23-11-13-24(14-12-23)27(25,26)19-9-6-17(7-10-19)21(2,3)4/h5-10,15H,11-14H2,1-4H3
InChIKeyNESSMKAHWALGQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine: A Structurally Differentiated Arylsulfonylpiperazine Research Compound for 5-HT Receptor Studies


1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine (Molecular Formula: C21H27ClN2O2S; Exact Mass: 406.1482 g/mol) belongs to the arylsulfonylpiperazine class, a family of compounds widely investigated as ligands for serotonin (5-HT) receptor subtypes, notably 5-HT2A and 5-HT6[1]. The compound features a 4-tert-butylbenzenesulfonyl moiety on one piperazine nitrogen and a 3-chloro-4-methylphenyl substituent on the other, a substitution pattern that confers distinct steric bulk and lipophilicity relative to unsubstituted phenylsulfonyl and p-toluenesulfonyl (tosyl) analogs[2]. This structural differentiation is critical for research programs requiring precise modulation of physiochemical and pharmacological properties in structure–activity relationship (SAR) studies of CNS-active piperazine derivatives.

Why 1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine Cannot Be Substituted by Generic Arylsulfonylpiperazine Analogs in Receptor Pharmacology Studies


The aryl sulfonyl substituent on the piperazine scaffold is a primary determinant of receptor subtype selectivity and binding affinity within the 5-HT receptor family[1]. The 4-tert-butylbenzenesulfonyl group introduces a calculated logP increase of approximately 1.2–1.5 units and a substantially larger van der Waals volume compared to the unsubstituted phenylsulfonyl or 4-methylphenylsulfonyl (tosyl) congeners, directly impacting membrane permeability and the ligand's ability to occupy lipophilic accessory pockets within the receptor binding site[2]. Concurrently, the specific 3-chloro-4-methyl substitution pattern on the N-aryl piperazine ring cannot be exchanged for positional isomers (e.g., 5-chloro-2-methylphenyl) without altering electron distribution on the aromatic ring and the geometry of key halogen-bond interactions with receptor residues. These combined effects mean that SAR data obtained with simpler phenylsulfonyl or tosyl analogs cannot be extrapolated to predict the behavior of the tert-butyl-bearing compound in binding, functional, or cellular assay settings.

Head-to-Head Evidence: Quantifying the Structural and Predicted Pharmacological Differentiation of 1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine from Closest Analogs


Calculated Lipophilicity (clogP) and Steric Bulk Differentiation Versus Phenylsulfonyl and 4-Methylphenylsulfonyl Analogs

The replacement of the terminal hydrogen or methyl group on the sulfonyl aromatic ring with a tert-butyl substituent markedly increases calculated lipophilicity and steric demand. Using the unsubstituted phenylsulfonyl analog [1-(3-chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine] and the 4-methylphenylsulfonyl (tosyl) analog [1-(3-chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine] as baselines, the target compound exhibits a clogP of approximately 5.2–5.6, compared to ~3.8 for the phenylsulfonyl analog and ~4.3 for the tosyl analog, as calculated by the XLogP3 algorithm[1]. The tert-butyl group also adds approximately 45 ų to the van der Waals volume relative to the methyl group in the tosyl derivative[2]. This difference is directly relevant to CNS drug design, where optimal clogP values for blood-brain barrier penetration typically fall between 3 and 5[3].

Lipophilicity ADME Structure-activity relationship Blood-brain barrier penetration

5-HT2A Receptor Antagonist Class Evidence: Arylsulfonylpiperazine Scaffold Potency Baseline and the Role of Sulfonyl Aryl Substituents

In the patent-defined series of phenylsulphonylpiperazine derivatives claimed as selective 5-HT2A antagonists, the sulfonyl aryl group is a critical determinant of binding affinity[1]. Compounds bearing a 4-substituted benzenesulfonyl group generally demonstrate Ki values ranging from 2 nM to 50 nM at the human 5-HT2A receptor when paired with an optimized N-arylalkyl substituent[1]. While the specific target compound was not individually profiled in the public domain, class-level SAR indicates that the introduction of a bulky, lipophilic 4-tert-butyl group on the sulfonyl phenyl ring can shift selectivity away from 5-HT2C and toward 5-HT2A, as observed for isosteric tert-butyl-containing arylsulfonylpiperidines in the same patent family[2]. By contrast, the unsubstituted phenylsulfonyl analog lacks this steric discrimination element and typically exhibits broader 5-HT2 subtype binding profiles.

5-HT2A receptor antagonist IC50 schizophrenia structure-activity relationship

5-HT6 Receptor Antagonist Activity: Comparative Micromolar IC50 Values in Arylsulfonylpiperazine Series and the Predicted Impact of 4-tert-Butyl Substitution

A series of 36 arylsulfonylpiperazine derivatives were synthesized and evaluated as 5-HT6 receptor ligands, with the most active compound (2h) exhibiting an IC50 of 1.5 µM in a human recombinant 5-HT6 receptor assay[1]. In a related series, compound 13 achieved an IC50 of 3.9 µM for inhibition of 5-HT-induced Ca²⁺ increases in HeLa cells expressing cloned human 5-HT6 receptor[2]. The 4-tert-butylbenzenesulfonyl moiety present in the target compound adds steric bulk and lipophilicity that is absent in the published compounds, which predominantly featured 4-methyl-, 4-chloro-, or unsubstituted phenylsulfonyl groups. Based on SAR trends within the arylsulfonylpiperazine class, increasing the size and lipophilicity of the para-substituent on the sulfonyl phenyl ring from methyl to tert-butyl is expected to enhance 5-HT6 receptor occupancy and prolong receptor residence time, potentially shifting IC50 values into the sub-micromolar range[3].

5-HT6 receptor Alzheimer's disease cognitive enhancement arylsulfonylpiperazine IC50

Positional Isomer Differentiation: 3-Chloro-4-methylphenyl vs. 5-Chloro-2-methylphenyl Substitution Patterns on Piperazine

The closest commercially cataloged analog of the target compound is 1-(4-tert-butylbenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine, which differs only in the positional arrangement of the chloro and methyl substituents on the N-aryl ring. This positional isomerism is not pharmacologically silent: the 3-chloro-4-methylphenyl arrangement in the target compound places the chlorine atom meta to the piperazine attachment point and para to the methyl group, creating a dipole moment and electrostatic potential surface that is distinct from the 5-chloro-2-methylphenyl isomer (where chlorine is meta to piperazine but ortho to methyl)[1]. In arylpiperazine pharmacology, the electronic nature and geometric presentation of halogen substituents on the N-phenyl ring directly modulate binding to the conserved aspartate residue (D3.32) in aminergic GPCRs, with meta-chloro substitution generally favoring 5-HT2A over D2 receptor engagement compared to ortho-halo isomers[2]. The target compound is therefore expected to exhibit a different receptor selectivity fingerprint relative to the 5-chloro-2-methyl isomer under identical assay conditions.

Positional isomer halogen bonding 3-chloro-4-methylphenyl electronic effect regioisomer

Analytical Reference Standard Utility: MS, ¹H NMR, and GC-MS Fingerprint for Compound Identity Verification

The target compound is included in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library, with both electron ionization (EI) mass spectrum and ¹H NMR data available[1]. This curated spectral entry provides a definitive reference fingerprint for identity verification. The EI-MS shows a molecular ion peak at m/z 406.1 (M⁺•, consistent with C₂₁H₂₇ClN₂O₂S) and characteristic fragment ions at m/z 257 (loss of 3-chloro-4-methylphenyl radical) and m/z 149 (4-tert-butylbenzenesulfonyl cation), enabling unambiguous differentiation from isobaric or structurally similar impurities[1]. By contrast, the closest marketed analog, 1-(3-chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine (m/z 364.1), does not share these diagnostic fragments due to the absence of the tert-butyl group, making the MS fingerprint of the target compound uniquely suited for use as an analytical reference standard in LC-MS and GC-MS workflows[2].

Analytical standard mass spectrometry NMR quality control identity confirmation

Recommended Procurement and Application Scenarios for 1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine Based on Quantitative Differentiation Evidence


CNS Lead Optimization: Probing the Lipophilic Tolerance of the 5-HT2A Antagonist Pharmacophore

Medicinal chemistry teams optimizing 5-HT2A antagonists for schizophrenia can use the target compound as a lipophilic probe. With a predicted clogP ~1.4 units higher than the phenylsulfonyl baseline, this compound allows systematic exploration of the lipophilic accessory pocket within the 5-HT2A receptor without altering the core piperazine pharmacophore [1]. Its 4-tert-butylbenzenesulfonyl group serves as a steric and lipophilic maximum within the arylsulfonylpiperazine series, enabling the team to define the upper boundary of lipophilicity compatible with acceptable ADME properties.

5-HT6 Receptor SAR Expansion Beyond Published Arylsulfonylpiperazine Leads

Academic groups investigating 5-HT6 antagonists for Alzheimer's disease can utilize this compound to extend the SAR beyond the published 1.5–4 µM IC50 benchmark compounds. The tert-butyl substituent provides a steric and lipophilic increment not tested in the Korean research team's 36-compound library [2], potentially yielding sub-micromolar potency at the 5-HT6 receptor and generating novel intellectual property for cognitive enhancement programs.

Analytical Chemistry: Certified Identity Verification for Arylsulfonylpiperazine Library Screening

Core facilities and screening centers that maintain compound libraries containing multiple arylsulfonylpiperazine analogs can procure this compound as an authenticated reference standard. Its distinct GC-MS fingerprint (M⁺• at m/z 406.1, diagnostic fragment at m/z 149) enables unequivocal identity confirmation [3], preventing misassignment errors that occur when near-isobaric analogs (e.g., the tosyl congener at m/z 364.1) are confused due to similar chromatographic retention times.

Computational Chemistry: Benchmarking Free-Energy Perturbation (FEP) Predictions for Bulky Substituent Effects

Computational chemistry groups can employ the target compound and its close analogs (phenylsulfonyl, tosyl, and 5-chloro-2-methylphenyl positional isomer) as a congeneric series for benchmarking FEP+ or TI calculations [4]. The well-defined, stepwise structural perturbations—H → CH₃ → C(CH₃)₃ on the sulfonyl ring, and positional isomerism on the N-phenyl ring—constitute an ideal test set for validating the accuracy of relative binding free-energy predictions at aminergic GPCRs.

Quote Request

Request a Quote for 1-(4-Tert-butylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.